molecular formula C34H28ClN3O4S2 B455451 2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B455451
M. Wt: 642.2g/mol
InChI Key: ZLZSAYBIOSJLSS-STBIYBPSSA-N
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Description

2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its intricate structure, which includes a thiazolo[3,2-a]pyrimidine core, a chlorophenoxy group, a methoxybenzylidene moiety, and a thienyl group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the thiazolopyrimidine core: This step typically involves the condensation of a thiazole derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This can be achieved through a nucleophilic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the thiazolopyrimidine core.

    Addition of the methoxybenzylidene moiety: This step often involves a condensation reaction between a methoxybenzaldehyde and the thiazolopyrimidine intermediate.

    Incorporation of the thienyl group: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid and a halogenated thiazolopyrimidine intermediate.

    Final functionalization:

Chemical Reactions Analysis

2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce various substituents onto the thiazolopyrimidine core.

Scientific Research Applications

2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the thiazolopyrimidine core and may have similar biological activities and chemical properties.

    Chlorophenoxy derivatives: Compounds with chlorophenoxy groups may exhibit similar reactivity and biological effects.

    Methoxybenzylidene derivatives: These compounds share the methoxybenzylidene moiety and may have comparable chemical and biological properties.

    Thienyl-containing compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C34H28ClN3O4S2

Molecular Weight

642.2g/mol

IUPAC Name

(2E)-2-[[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C34H28ClN3O4S2/c1-20-8-4-5-11-26(20)37-32(39)30-21(2)36-34-38(31(30)28-12-7-15-43-28)33(40)29(44-34)17-22-13-14-27(41-3)23(16-22)19-42-25-10-6-9-24(35)18-25/h4-18,31H,19H2,1-3H3,(H,37,39)/b29-17+

InChI Key

ZLZSAYBIOSJLSS-STBIYBPSSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=CC(=CC=C6)Cl)S3)C

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CC(=C(C=C5)OC)COC6=CC(=CC=C6)Cl)/S3)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=CC(=CC=C6)Cl)S3)C

Origin of Product

United States

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